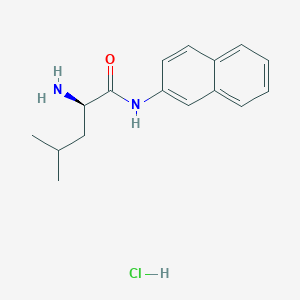

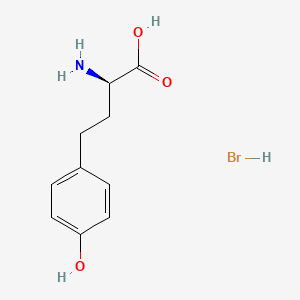

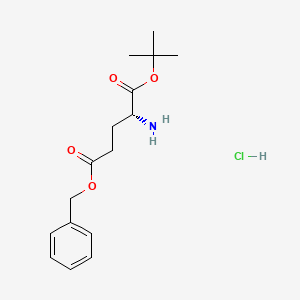

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as 2,5-dioxopyrrolidin-1-yl furan-2-ylprop-2-enoate, is a small molecule that has been used in various scientific research applications. It has been found to be a promising compound for the synthesis of other molecules, as well as for its potential applications in drug discovery.

科学的研究の応用

Sustainable Chemical Building Units

3-(2-Furyl)-acryloyl-succinimide and its novel-substituted derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is a step towards transitioning from a petroeconomy to a sustainable bioeconomy .

Esterification

The substituted 3-(2-furyl)acrylic acids can be esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . This process is particularly useful when the 3-(2-furyl)acrylic acids contain acid-sensitive functional groups on the furan ring .

Base-Catalyzed Transesterification

3-(2-Furyl)-acryloyl-succinimide can also undergo base-catalyzed transesterification reaction with dimethyl carbonate as the sustainable reagent . This reaction is another example of its potential in sustainable chemistry.

Selective Reduction

The olefinic group in 3-(2-furyl)-acryloyl-succinimide can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . This process demonstrates the compound’s versatility in chemical reactions.

Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

3-(2-Furyl)-acryloyl-succinimide is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have potential applications in various fields of chemistry.

Synthesis of Trifluoroacetophenone Derivatives

This compound is also used in the synthesis of trifluoroacetophenone derivatives . These derivatives are important in the field of medicinal chemistry for their potential biological activities.

Inhibition of Malonyl-CoA Decarboxylase (MCD)

3-(2-Furyl)-acryloyl-succinimide is used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an important enzyme involved in fatty acid metabolism, and its inhibitors have potential therapeutic applications.

Commercial Availability

3-(2-Furyl)-acryloyl-succinimide is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWNSNBYXAOHH-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。